molecular formula C11H10ClNO4 B1598599 Methyl (6-chloro-2H-1,4-benzoxazin-3(4H)-one-2-yl) acetate CAS No. 104662-84-2

Methyl (6-chloro-2H-1,4-benzoxazin-3(4H)-one-2-yl) acetate

Cat. No.: B1598599
CAS No.: 104662-84-2
M. Wt: 255.65 g/mol
InChI Key: CNOULAOXZGSIEF-UHFFFAOYSA-N
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Description

Methyl (6-chloro-2H-1,4-benzoxazin-3(4H)-one-2-yl) acetate is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (6-chloro-2H-1,4-benzoxazin-3(4H)-one-2-yl) acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 6-chloro-2-aminophenol with ethyl chloroacetate in the presence of a base, followed by cyclization to form the benzoxazine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl (6-chloro-2H-1,4-benzoxazin-3(4H)-one-2-yl) acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl (6-chloro-2H-1,4-benzoxazin-3(4H)-one-2-yl) acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (6-chloro-2H-1,4-benzoxazin-3(4H)-one-2-yl) acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (6-chloro-2H-1,4-benzoxazin-3(4H)-one-2-yl) acetate is unique due to its specific structural features, such as the presence of a chlorine atom and a benzoxazine ring. These features contribute to its distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacological properties and applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 2-(6-chloro-3-oxo-4H-1,4-benzoxazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4/c1-16-10(14)5-9-11(15)13-7-4-6(12)2-3-8(7)17-9/h2-4,9H,5H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOULAOXZGSIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401001
Record name Methyl (6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104662-84-2
Record name Methyl (6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (6-chloro-2H-1,4-benzoxazin-3(4H)-one-2-yl) acetate
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Methyl (6-chloro-2H-1,4-benzoxazin-3(4H)-one-2-yl) acetate
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Methyl (6-chloro-2H-1,4-benzoxazin-3(4H)-one-2-yl) acetate
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Reactant of Route 6
Methyl (6-chloro-2H-1,4-benzoxazin-3(4H)-one-2-yl) acetate

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